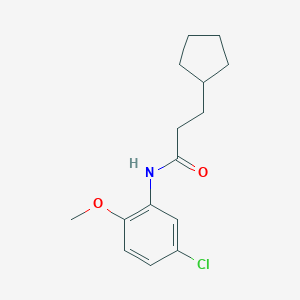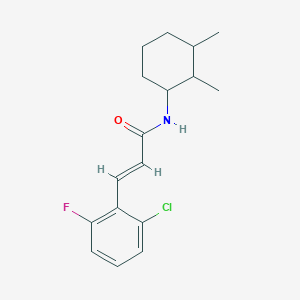![molecular formula C20H17FN2O3 B458402 3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B458402.png)
3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H21FN2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a chromen-2-one core structure, which is functionalized with a piperazine ring substituted with a 4-fluorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one core with 1-(4-fluorophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Product Formation: The final product, this compound, is obtained by purifying the reaction mixture through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.
科学的研究の応用
3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of oxidoreductase enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of enzymes such as oxidoreductases, thereby preventing their normal function. The compound’s fluorophenyl group and piperazine ring contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
3-{[4-(4-Methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one: Similar structure but with a methyl group instead of a fluorine atom.
3-{[4-(4-Bromophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE lies in its fluorine substitution, which can significantly influence its chemical reactivity, binding affinity, and biological activity compared to its analogs with different substituents.
特性
分子式 |
C20H17FN2O3 |
|---|---|
分子量 |
352.4g/mol |
IUPAC名 |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C20H17FN2O3/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)19(24)17-13-14-3-1-2-4-18(14)26-20(17)25/h1-8,13H,9-12H2 |
InChIキー |
GCJBDPBUHQOZRQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]octanamide](/img/structure/B458322.png)

![2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B458328.png)
![Isopropyl 2-[(1-benzothien-3-ylcarbonyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B458329.png)

![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B458332.png)
![2-(1,3-Benzodioxol-5-yl)-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B458333.png)




![3,3'-sulfanediylbis{N-[4-(phenylamino)phenyl]propanamide}](/img/structure/B458340.png)
